molecular formula C12H8FN3O B8438116 3-(7-Fluoro-3-methylquinoxalin-2-yl)-3-oxopropanenitrile

3-(7-Fluoro-3-methylquinoxalin-2-yl)-3-oxopropanenitrile

Cat. No. B8438116
M. Wt: 229.21 g/mol
InChI Key: RCKODTVXDPRXGD-UHFFFAOYSA-N
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Patent
US08969376B2

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil, 12.0 g, 300 mmol) in toluene (450 mL) was added a solution of ethyl 7-fluoro-3-methylquinoxaline 2-carboxylate (35.1 g, 150 mmol) and acetonitrile (19.6 mL, 375 mmol) in toluene (40 mL) dropwise over 35 min at 85° C. After being stirred for 5 min at the same temperature, the reaction mixture was cooled to 0° C., and then added water (175 mL). The aqueous layer was separated and the organic layer was extracted with 1N aqueous sodium hydroxide (200 mL). The combined aqueous layer was acidified to pH 2 with conc. Hydrochloric acid (45.0 mL) at 0° C., and the resulting precipitate was collected and washed with water (150 mL). The solid was dissolved with chloroform (1000 mL) and water (500 mL). The aqueous layer was extracted with chloroform (300 mL). The combined organic layer was washed with brine, dried over sodium sulfate, filtered and the filtrate was concentrated in vacuo. The residue was triturated with ethanol to give 3-(7-fluoro-3-methylquinoxalin-2-yl)-3-oxopropanenitrile. MS (APCI): m/z 230 (M+H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:13]=[C:12]2[C:7]([N:8]=[C:9]([CH3:19])[C:10]([C:14]([O:16]CC)=O)=[N:11]2)=[CH:6][CH:5]=1.[C:20](#[N:22])[CH3:21].O>C1(C)C=CC=CC=1>[F:3][C:4]1[CH:13]=[C:12]2[C:7]([N:8]=[C:9]([CH3:19])[C:10]([C:14](=[O:16])[CH2:21][C:20]#[N:22])=[N:11]2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
35.1 g
Type
reactant
Smiles
FC1=CC=C2N=C(C(=NC2=C1)C(=O)OCC)C
Name
Quantity
19.6 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred for 5 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 1N aqueous sodium hydroxide (200 mL)
CUSTOM
Type
CUSTOM
Details
was acidified to pH 2 with conc. Hydrochloric acid (45.0 mL) at 0° C.
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
WASH
Type
WASH
Details
washed with water (150 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved with chloroform (1000 mL) and water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform (300 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=CC=C2N=C(C(=NC2=C1)C(CC#N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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